Superior Induction of Mature CYP3A4 Metabolic Activity Compared to FH1
In a direct head-to-head comparison of small molecules applied to iPS-derived hepatocyte-like cells (iHeps), FPH1 treatment resulted in a 45-fold increase in CYP3A4 activity relative to untreated cells. This compares to only a 16-fold increase induced by FH1 under identical conditions . The experiment was conducted using isoenzyme-specific substrates with fluorescent or luminescent metabolites to quantify CYP450 activity .
| Evidence Dimension | CYP3A4 enzymatic activity (fold change over untreated) |
|---|---|
| Target Compound Data | 45-fold increase |
| Comparator Or Baseline | FH1: 16-fold increase; Untreated iHeps: baseline (1-fold) |
| Quantified Difference | FPH1 is 2.8-fold more potent than FH1 in inducing CYP3A4 activity |
| Conditions | iPS-derived hepatocyte-like cells (iHeps) treated for 9 days post-differentiation; CYP3A4 activity measured via isoenzyme-specific substrate assays |
Why This Matters
For procurement decisions in drug metabolism and toxicity screening, FPH1 provides a significantly higher level of mature hepatocyte metabolic function (CYP3A4) than the alternative FH1, yielding a more physiologically relevant in vitro model.
- [1] Shan J, Schwartz RE, Ross NT, Logan DJ, Thomas D, Duncan SA, North TE, Goessling W, Carpenter AE, Bhatia SN. Identification of small molecules for human hepatocyte expansion and iPS differentiation. Nat Chem Biol. 2013 Aug;9(8):514-20. View Source
